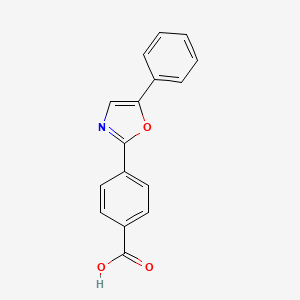
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is a complex organic compound that features both pyrazole and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- typically involves multi-step organic reactions. A common approach might include the formation of the pyrazole ring followed by the introduction of the benzotriazole group. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in protein studies.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its unique structure could impart specific physical or chemical properties to materials.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxaldehyde: A simpler compound without the benzotriazole group.
5-(1H-Benzotriazol-1-yl)-1,3-dimethyl-1H-pyrazole: Similar but with different functional groups.
Uniqueness
1H-Pyrazole-4-carboxaldehyde, 5-(1H-benzotriazol-1-yl)-1,3-dimethyl- is unique due to the combination of pyrazole and benzotriazole moieties, which can confer unique reactivity and properties not found in simpler analogs.
Properties
CAS No. |
1152552-08-3 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-(benzotriazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11N5O/c1-8-9(7-18)12(16(2)14-8)17-11-6-4-3-5-10(11)13-15-17/h3-7H,1-2H3 |
InChI Key |
SWTAERSRPDFKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-](/img/structure/B12119148.png)




![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)


![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)
